molecular formula C25H25N3O2S2 B11282561 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11282561
M. Wt: 463.6 g/mol
InChI Key: GTGNVMJYZCNVQJ-UHFFFAOYSA-N
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Description

2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that features a unique combination of quinoline, thienopyrimidine, and phenylethyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step reactions. One common approach is the Biginelli reaction, which is a multicomponent reaction involving the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea . This reaction is often carried out under solvent-free conditions using eco-friendly catalysts such as lactic acid .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase or adenosine uptake, thereby exerting antimitogenic, antithrombotic, and vasodilatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its combination of quinoline, thienopyrimidine, and phenylethyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C25H25N3O2S2/c29-22(27-14-6-10-19-9-4-5-11-21(19)27)17-32-25-26-20-13-16-31-23(20)24(30)28(25)15-12-18-7-2-1-3-8-18/h1-5,7-9,11H,6,10,12-17H2

InChI Key

GTGNVMJYZCNVQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=CC=C5)SCC4

Origin of Product

United States

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